7-Octadienoic acid

Vue d'ensemble

Description

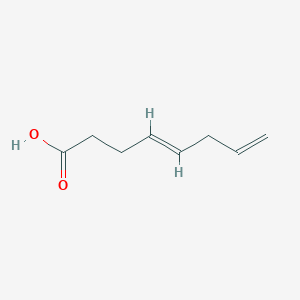

7-Octadienoic acid is a versatile chemical compound with the molecular formula C8H12O2 It is an unsaturated fatty acid characterized by the presence of two double bonds in its carbon chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 7-Octadienoic acid can be synthesized through various methods. One common approach involves the selective oxidation of precursor compounds such as geraniol or nerol. This process typically involves a two-step oxidation using reagents like peroxyacetic acid . Another method includes the microbial production of hydroxy fatty acids from unsaturated fatty acids using strains of Pseudomonas aeruginosa .

Industrial Production Methods: Industrial production of this compound often relies on microbial fermentation processes. For instance, Pseudomonas aeruginosa strains can convert ricinoleic acid into hydroxy fatty acids under optimized conditions of pH, temperature, and nutrient availability . These methods are advantageous due to their efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Octadienoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxy fatty acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated fatty acids.

Substitution: The double bonds in this compound can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Peroxyacetic acid is commonly used for selective oxidation.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing double bonds.

Substitution: Halogenation reagents such as bromine can be used for substitution reactions at the double bonds.

Major Products Formed:

Oxidation: Hydroxy fatty acids and other oxidized derivatives.

Reduction: Saturated fatty acids.

Substitution: Halogenated fatty acids and other substituted derivatives.

Applications De Recherche Scientifique

7-Octadienoic acid finds applications in various scientific fields:

Chemistry: It is used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

Medicine: Some derivatives of this compound have shown potential as anti-inflammatory and anticancer agents.

Mécanisme D'action

The mechanism of action of 7-Octadienoic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial properties are attributed to the disruption of bacterial cell membranes, leading to cell lysis . In anti-inflammatory applications, the compound may inhibit specific enzymes involved in the inflammatory response.

Comparaison Avec Des Composés Similaires

Geranic Acid: A double bond isomer of 7-Octadienoic acid with similar chemical properties.

Crepenynic Acid: An acetylenic fatty acid with similar biological activities.

Octadienoic Acid: Another unsaturated fatty acid with comparable chemical reactivity.

Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and biological activities. Its ability to undergo selective oxidation and reduction reactions makes it a valuable compound in synthetic chemistry and industrial applications.

Activité Biologique

7-Octadienoic acid, also known as 5,this compound, is a medium-chain fatty acid that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its diene structure, which contributes to its reactivity and biological functions. The molecular formula is with a molecular weight of approximately 140.18 g/mol. Its structure includes two double bonds located at positions 5 and 7 of the carbon chain, making it a conjugated diene.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various pathogenic bacteria and fungi. Specifically, compounds derived from this compound have demonstrated effectiveness against:

- Bacteria : Including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.

- Fungi : Particularly effective against plant pathogens like Rhizoctonia solani and Alternaria solani.

Table 1 summarizes the antimicrobial activities of various derivatives of this compound:

| Compound | Target Organism | Inhibition Rate (%) |

|---|---|---|

| 5C | R. solani | 94.0 |

| 5I | R. solani | 93.4 |

| 6b | R. solani | 91.5 |

Anti-inflammatory Effects

This compound has been implicated in the modulation of inflammatory responses. It is believed to influence the production of lipid mediators involved in inflammation, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Antioxidant Activity

The compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidants play a vital role in preventing cellular damage caused by free radicals, thus contributing to overall health and disease prevention.

The biological activity of this compound can be attributed to several mechanisms:

- Lipid Mediator Production : It is involved in the synthesis of octadecanoids, which are important lipid mediators that regulate various physiological processes including inflammation and immune response .

- Cell Membrane Interaction : The presence of double bonds in its structure allows it to integrate into cell membranes, potentially altering membrane fluidity and function.

- Enzymatic Pathways : It may interact with specific enzymes involved in metabolic pathways, influencing the production of bioactive lipids.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed potent activity against foodborne pathogens, suggesting potential applications in food preservation and safety .

- Inflammation Modulation : Research has indicated that octadecanoids derived from linoleic acid (a precursor to this compound) can significantly affect inflammatory pathways, highlighting the compound's potential role in managing inflammatory diseases .

Propriétés

IUPAC Name |

(4E)-octa-4,7-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2,4-5H,1,3,6-7H2,(H,9,10)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANMCTRTXMRTRY-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC=CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC/C=C/CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are some examples of naturally occurring 7-octadienoic acid derivatives and where are they found?

A1: Several this compound derivatives have been isolated from various plant sources:

- (2E)-2,6-dimethyl-6-hydroxy-2,this compound (menthiafolic acid) and its glycosides: Found in the pods of Acacia concinna [].

- (2E)-6-hydroxy-2-hydroxymethyl-6-methyl-2,this compound and its glycosides: Also identified in the pods of Acacia concinna [].

- (6S)-2-trans-6-α-L-arabinopyranosyloxy-2,6-dimethyl-2,this compound and (6S)-2-trans-2,6-dimethyl-6-[3-O-(β-D-glucopyranosyl)-4-O-(2-methylbutyroyl)-α-L-arabino-pyranosyloxy]-2,this compound: Isolated from the fruits of Gymnocladus chinensis [].

- 2,7-dimethyl-4-hydroxy-5(E),this compound lactone (marmelo lactone A and B): Identified as the main flavor components in quince fruit (Cydonia oblonga Mill.) [].

Q2: How were the structures of these naturally occurring this compound derivatives elucidated?

A2: Researchers primarily relied on spectroscopic methods to determine the structures of these compounds. These methods included:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the carbon and hydrogen framework of the molecule, including stereochemical details [, , ].

- Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation patterns, providing clues about the structure [].

- Infrared (IR) Spectroscopy: Offers information about the functional groups present in the molecule [].

Q3: What is significant about the discovery of marmelo lactone A and B?

A3: Marmelo lactone A and B, identified as the 2,4-trans and 2,4-cis stereoisomers of 2,7-dimethyl-4-hydroxy-5(E),this compound lactone, are significant because they are the main contributors to the characteristic aroma of quince fruit []. These lactones were isolated and characterized from a natural source for the first time, contributing to our understanding of flavor compounds in fruits.

Q4: Were there any synthetic approaches explored for these this compound derivatives?

A4: Yes, researchers investigated the synthesis of (+)-marmelo lactone A and B to confirm their absolute configurations. The synthesis started from erythro and threo-γ-methyl-L-glutamic acid, utilizing reactions that retained the stereochemistry at each step []. This successful synthesis confirmed the structures and absolute configurations of these important flavor molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.